molecular formula C9H9BrFNO B1402350 2-(4-bromo-2-fluorophenyl)-N-methylacetamide CAS No. 1426050-20-5

2-(4-bromo-2-fluorophenyl)-N-methylacetamide

Cat. No. B1402350
M. Wt: 246.08 g/mol
InChI Key: HYJUYPDIBLNHJI-UHFFFAOYSA-N
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Patent
US09084794B2

Procedure details

A solution of 2-(4-bromo-2-fluorophenyl)acetic acid (10.56 mmol) in dichloromethane (20 mL) was treated with oxalyl chloride (31.7 mmol) and dimethylformamide (0.106 mmol). Effervescense was observed for fifteen minutes. When the bubbling had ceased, the reaction was concentrated to dryness in vacuo. The resulting oil was dissolved with dichloromethane and was concentrated to dryness in vacuo. The material was then diluted with tetrahydrofuran (20 mL) and was treated with methanamine (31.7 mmol) dropwise. Effervescense was again observed. A precipitate formed as the reaction was stirred over a two hour period. The contents of the reaction were concentrated to dryness in vacuo and were then dissolved in a minimal amount of methanol. Ethyl acetate was then added to this solution until a solid precipitated. The precipitate was collected by vacuum filtration. In a similar manner, two additional crops were collected from the mother liquor. The resulting solids were combined and triturated with dichloromethane. Purification of the solid by silica gel chromatography (0-5% methanol/dichloromethane) afforded the title compound as a white solid (610 mg, 22% yield). MS(ES)+ m/e 246.0/247.8 [M+H]+ (bromide isotope pattern).
Quantity
10.56 mmol
Type
reactant
Reaction Step One
Quantity
31.7 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.106 mmol
Type
catalyst
Reaction Step One
Quantity
31.7 mmol
Type
reactant
Reaction Step Two
Yield
22%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9](O)=[O:10])=[C:4]([F:12])[CH:3]=1.C(Cl)(=O)C(Cl)=O.[CH3:19][NH2:20]>ClCCl.CN(C)C=O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([NH:20][CH3:19])=[O:10])=[C:4]([F:12])[CH:3]=1

Inputs

Step One
Name
Quantity
10.56 mmol
Type
reactant
Smiles
BrC1=CC(=C(C=C1)CC(=O)O)F
Name
Quantity
31.7 mmol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0.106 mmol
Type
catalyst
Smiles
CN(C=O)C
Step Two
Name
Quantity
31.7 mmol
Type
reactant
Smiles
CN

Conditions

Stirring
Type
CUSTOM
Details
was stirred over a two hour period
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
Effervescense was observed for fifteen minutes
CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated to dryness in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resulting oil was dissolved with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated to dryness in vacuo
ADDITION
Type
ADDITION
Details
The material was then diluted with tetrahydrofuran (20 mL)
CUSTOM
Type
CUSTOM
Details
A precipitate formed as the reaction
CONCENTRATION
Type
CONCENTRATION
Details
The contents of the reaction were concentrated to dryness in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
were then dissolved in a minimal amount of methanol
ADDITION
Type
ADDITION
Details
Ethyl acetate was then added to this solution until a solid
CUSTOM
Type
CUSTOM
Details
precipitated
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by vacuum filtration
CUSTOM
Type
CUSTOM
Details
In a similar manner, two additional crops were collected from the mother liquor
CUSTOM
Type
CUSTOM
Details
triturated with dichloromethane
CUSTOM
Type
CUSTOM
Details
Purification of the solid by silica gel chromatography (0-5% methanol/dichloromethane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)CC(=O)NC)F
Measurements
Type Value Analysis
AMOUNT: MASS 610 mg
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 23.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.